REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[NH:8][N:7]=1)=[O:5])C.[OH-].[Na+]>CO>[NH:8]1[C:9]2[CH2:10][CH2:11][CH2:12][CH2:13][C:14]=2[C:6]([C:4]([OH:5])=[O:3])=[N:7]1 |f:1.2|
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Name
|
|
Quantity
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0.606 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C1=NNC=2CCCCC12
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 16 hours
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Duration
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16 h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
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Details
|
The residual white solid was treated with hydrochloric acid (30 ml, 2N)
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Type
|
EXTRACTION
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Details
|
the resulting solution was extracted three times with ethyl acetate (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=C(C=2CCCCC12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.424 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |